molecular formula C14H9F6P B14466954 Bis[3-(trifluoromethyl)phenyl]phosphane CAS No. 65796-64-7

Bis[3-(trifluoromethyl)phenyl]phosphane

Cat. No.: B14466954
CAS No.: 65796-64-7
M. Wt: 322.18 g/mol
InChI Key: SLEAUGLJRCPRES-UHFFFAOYSA-N
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Description

Bis[3-(trifluoromethyl)phenyl]phosphane (abbreviated as 3-CF3-Ph2PH) is a tertiary phosphine ligand featuring two meta-trifluoromethylphenyl groups bonded to a phosphorus atom. The trifluoromethyl (-CF3) substituent is strongly electron-withdrawing, which significantly alters the electronic and steric properties of the ligand compared to non-fluorinated analogs. This compound is primarily utilized in coordination chemistry and catalysis, where its electron-deficient nature enhances oxidative stability and modulates metal-ligand interactions in transition-metal complexes .

Properties

CAS No.

65796-64-7

Molecular Formula

C14H9F6P

Molecular Weight

322.18 g/mol

IUPAC Name

bis[3-(trifluoromethyl)phenyl]phosphane

InChI

InChI=1S/C14H9F6P/c15-13(16,17)9-3-1-5-11(7-9)21-12-6-2-4-10(8-12)14(18,19)20/h1-8,21H

InChI Key

SLEAUGLJRCPRES-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)PC2=CC=CC(=C2)C(F)(F)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[3-(trifluoromethyl)phenyl]phosphane typically involves the reaction of 3-(trifluoromethyl)phenylmagnesium bromide with phosphorus trichloride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The resulting product is purified through recrystallization or column chromatography to obtain a high-purity compound .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and advanced purification techniques to ensure consistent quality and yield. The compound is often produced in bulk for use in various applications, including pharmaceuticals and agrochemicals .

Chemical Reactions Analysis

Types of Reactions

Bis[3-(trifluoromethyl)phenyl]phosphane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phenylphosphines. These products have various applications in organic synthesis and catalysis .

Mechanism of Action

The mechanism of action of Bis[3-(trifluoromethyl)phenyl]phosphane involves its ability to act as a ligand and form complexes with metal ions. The compound coordinates with metal centers through the phosphorus atom, facilitating various catalytic processes. The trifluoromethyl groups enhance the stability and reactivity of the complexes, making them effective in catalytic reactions .

Comparison with Similar Compounds

Key Structural Features

  • Molecular Geometry : Crystallographic studies using programs like SHELX have revealed that arylphosphines with bulky substituents exhibit distinct bond angles (e.g., C-P-C angles ~100–110°) and bond lengths (P–C ~1.82–1.85 Å), which influence their steric profiles .
  • Synthesis : Typically synthesized via lithiation of 3-bromotrifluoromethylbenzene followed by reaction with PCl3, yielding the target phosphane after purification.

Comparison with Similar Compounds

Positional Isomer: Bis[4-(trifluoromethyl)phenyl]phosphane

The para-substituted isomer (4-CF3-Ph2PH , CAS 13685-24-0) serves as a critical comparator:

Property 3-CF3-Ph2PH 4-CF3-Ph2PH
Electronic Effects -CF3 inductively withdraws electron density; meta position limits resonance effects. Stronger electron withdrawal due to para-substituent resonance .
Steric Profile Larger Tolman cone angle (~160–170°) due to meta-substituent spatial arrangement. Smaller cone angle (~150–160°) due to linear para-substituent alignment .
Solubility Lower solubility in polar solvents (e.g., DMF) due to asymmetric steric hindrance. Higher solubility in aromatic solvents (e.g., toluene) .
Catalytic Performance Enhanced stability in Pd-catalyzed C–C couplings due to balanced electron deficiency. Faster oxidative addition in Au(I) complexes but prone to ligand dissociation .

Non-Fluorinated Analog: Triphenylphosphane (PPh3)

Property 3-CF3-Ph2PH PPh3
Tolman Electronic Parameter (νCO) ~2070 cm⁻¹ (electron-poor) ~2065 cm⁻¹ (electron-rich)
Thermal Stability Stable up to 250°C (decomposition via CF3 group cleavage). Decomposes above 180°C (weaker P–C bonds) .
Applications Preferred in high-temperature reactions (e.g., hydroamination). Ubiquitous in low-temperature cross-couplings (e.g., Suzuki-Miyaura).

Chlorinated Derivative: Bis[4-(trifluoromethyl)phenyl]chlorophosphine

Property 3-CF3-Ph2PH Cl-4-CF3-Ph2P
Reactivity Acts as a neutral ligand in metal coordination. Reactive toward nucleophiles (e.g., Grignard reagents) due to P–Cl bond .
Safety Profile Moderate toxicity (requires standard PPE). Highly corrosive; requires stringent handling (risk of HCl release) .

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